5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide linked to a 3,4-dimethoxyphenyl moiety. Its synthesis likely involves coupling reactions between functionalized triazole and oxazole intermediates, similar to methodologies described in and , where carboxamide bonds are formed using EDCI/HOBt or other coupling agents .
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)14-5-8-16(31-2)9-6-14)12-29-21(24)20(27-28-29)22(30)25-15-7-10-18(32-3)19(11-15)33-4/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFOWRRIKSQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112434-02-2) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O5 |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 1112434-02-2 |
The compound features a triazole ring and an oxazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor effects. For instance, derivatives of triazole and oxazole have shown efficacy against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can enhance antitumor potency.
In particular, compounds designed with a triazole scaffold have demonstrated selective inhibition of tumor growth in vitro. For example, one study reported that a related compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as Mia PaCa-2 and PANC-1 .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory activity. Triazole derivatives are often explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Preliminary data indicate that modifications to the triazole structure can lead to enhanced COX-II inhibition, thereby reducing inflammation .
Antimicrobial Activity
Compounds with similar frameworks have also been evaluated for antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method revealed significant inhibition zones for related compounds against Staphylococcus aureus and Candida albicans .
Case Studies
- Antitumor Efficacy : A study synthesized several triazole derivatives and tested their effects on various cancer cell lines. The results indicated that specific substitutions on the phenyl rings improved cytotoxicity significantly compared to standard chemotherapeutics like etoposide .
- Inflammation Models : In vivo models of inflammation demonstrated that compounds with similar structures reduced paw edema in rats, suggesting a potential application in treating inflammatory diseases .
- Antimicrobial Testing : A series of oxazole derivatives were tested for their antimicrobial properties against common pathogens. The results indicated that some compounds exhibited MIC values lower than traditional antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Carboxamide Derivatives
- 5-Amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Structural Variation: The 3,5-dimethoxyphenyl substituent (vs. 3,4-dimethoxyphenyl in the target compound) and ethoxy group on the oxazole alter electronic and steric properties.
- N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Structural Variation: A 3-chlorophenyl group replaces the oxazole-methyl substituent, and the carboxamide is linked to an acetylated phenyl ring. Impact: Chlorine introduces electronegativity, possibly enhancing binding affinity to hydrophobic targets but reducing solubility .
Oxazole-Substituted Analogues
- 5-Amino-N-(4-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Structural Variation: The oxazole bears a 3,4,5-trimethoxyphenyl group instead of 4-methoxyphenyl.
Pyrazole and Thiadiazine Hybrids
- 3-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () :
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Discussion of Key Findings
- Substituent Effects: Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance lipophilicity and metabolic stability compared to chloro or acetyl groups .
- Synthetic Efficiency :
- Biological Implications :
- Compounds with sulfonyl or benzyl groups () exhibit higher solubility but may require structural optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
